3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-phenylpyrimidin-5-yl)azetidine-1-carboxamide
Description
3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-phenylpyrimidin-5-yl)azetidine-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-phenylpyrimidin-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-2-16-23-17(28-24-16)12-27-15-10-25(11-15)19(26)22-14-8-20-18(21-9-14)13-6-4-3-5-7-13/h3-9,15H,2,10-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHIRVYIYUPLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)COC2CN(C2)C(=O)NC3=CN=C(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-phenylpyrimidin-5-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include amidoximes, isatoic anhydrides, and various carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-phenylpyrimidin-5-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, particularly at the oxadiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield different azetidine derivatives .
Scientific Research Applications
3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-phenylpyrimidin-5-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-phenylpyrimidin-5-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole and pyrimidine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to therapeutic effects, such as the inhibition of cancer cell growth or the suppression of bacterial infections .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Pyrimidine derivatives: Compounds with pyrimidine rings that exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring, which are used in various medicinal applications.
Uniqueness
What sets 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-phenylpyrimidin-5-yl)azetidine-1-carboxamide apart is its combination of these three distinct heterocyclic structures, which can lead to unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
